2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl moiety, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and bioactive natural products .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl ring system, the introduction of the fluorophenyl and methylthiophenyl groups, and the formation of the thioacetamide linkage .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and methylthiophenyl groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, while the fluorophenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Imaging Translocator Proteins with PET
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, have been reported as selective ligands for the translocator protein (18 kDa), useful in in vivo imaging using positron emission tomography (PET). These compounds have been synthesized with a fluorine atom in their structure, allowing labeling with fluorine-18 for PET imaging. This application is crucial for studying neuroinflammatory processes, offering insights into the early biomarkers of such conditions (Dollé et al., 2008).
Synthesis with Potential Antitumor Activities
Compounds structurally related to pyrimidines have shown certain selective anti-tumor activities. For instance, derivatives synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester with EDCI/HOBt as a coupling reagent and 5-flurouracil-1-yl acetic acid as an intermediate have indicated selective anticancer properties. The R-configuration in these compounds may contribute significantly to their activity, providing a foundation for developing new anticancer agents (Xiong Jing, 2011).
Ligands for Receptors
A series of novel pyrazolo[1,5-a]pyrimidines synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO) show promise as early biomarkers of neuroinflammatory processes. These compounds, with subnanomolar affinity for the TSPO, have been radiolabeled with fluorine-18, allowing for PET imaging in rodent models of neuroinflammation. Such ligands are essential tools in biomedical research for understanding and diagnosing neurodegenerative diseases (Damont et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S2/c1-15-24-20(16(13-33)12-29-15)11-21-26(35-24)31-25(19-8-3-4-9-22(19)28)32-27(21)37-14-23(34)30-17-6-5-7-18(10-17)36-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDNDYJIITWNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC(=CC=C5)SC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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